![molecular formula C26H29NO4 B2578782 N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335031-68-9](/img/structure/B2578782.png)
N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a specialized compound used primarily in organic synthesis and peptide chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during chemical reactions. The bicyclic structure of the compound, derived from a norbornane framework, imparts unique steric and electronic properties that make it valuable in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclic amine, [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid.
Fmoc Protection: The amino group is then protected using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
The reaction conditions typically involve:
Temperature: Room temperature
Solvent: Dichloromethane (DCM)
Base: Triethylamine (TEA)
Reagent: Fmoc-Cl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents, along with precise control of reaction conditions, ensures the consistent production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions, forming amide bonds with carboxylic acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF at room temperature.
Coupling Reactions: Carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt).
Major Products
Deprotection: The major product is the free amine, [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid.
Coupling Reactions: The major products are peptides or peptide derivatives.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is used in various scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly those targeting specific protein-protein interactions.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for research and diagnostic purposes.
Material Science:
Wirkmechanismus
The mechanism of action of N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, including peptide bond formation and nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-[(1R,2S)-2-amino-3-phenylpropanoic acid]: Another Fmoc-protected amino acid with a different side chain.
N-Fmoc-[(1R,2S)-2-amino-3-methylbutanoic acid]: Similar structure but with a different aliphatic side chain.
Uniqueness
N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of constrained peptides and peptidomimetics, which can have enhanced stability and bioactivity compared to their linear counterparts.
Biologische Aktivität
N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a specialized compound primarily used in organic synthesis and peptide chemistry. Its unique bicyclic structure contributes to its significant biological activity, particularly in the fields of medicinal chemistry and neuropharmacology.
Structural Overview
The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting amino groups during chemical reactions. The bicyclic framework derived from norbornane enhances its steric and electronic properties, making it an attractive candidate for various synthetic applications.
Property | Details |
---|---|
Molecular Formula | C26H29NO4 |
Molecular Weight | 419.5 g/mol |
CAS Number | 1335031-68-9 |
Structural Features | Bicyclic structure with Fmoc protecting group |
The biological activity of this compound primarily arises from its role as a protected amino acid derivative. The Fmoc group protects the amino functionality during synthetic transformations, allowing for selective reactions without interference from other functional groups.
Upon deprotection (typically using piperidine in DMF), the free amine can participate in various biochemical reactions, including:
- Peptide bond formation : Essential for synthesizing peptides and peptidomimetics.
- Nucleophilic substitution reactions : Involvement in diverse chemical pathways.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity relevant to pharmaceutical applications:
-
Neuropharmacological Effects :
- The structural similarity to neurotransmitters suggests potential interactions with neurotransmitter systems.
- Studies indicate possible neuroprotective effects and applications in treating neurological disorders .
-
Peptide Synthesis :
- Utilized as a building block in solid-phase peptide synthesis.
- Facilitates the development of novel therapeutic agents targeting specific protein-protein interactions .
-
Bioconjugation :
- Employed in conjugating peptides to biomolecules like proteins and nucleic acids for research and diagnostic purposes .
Case Studies
Several studies have highlighted the biological implications of compounds similar to this compound:
- Study on Neuroprotective Effects : A study demonstrated that derivatives of this bicyclic structure could modulate neurotransmitter release, suggesting therapeutic potential in neurodegenerative diseases .
- Peptide Therapeutics Development : Research has shown that peptides synthesized using this compound exhibit enhanced binding affinities to target receptors involved in various metabolic processes .
Eigenschaften
IUPAC Name |
2-[(1R,2S,5S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-25(2)16-11-12-26(14-23(28)29,22(25)13-16)27-24(30)31-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,27,30)(H,28,29)/t16-,22+,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFHEZWSNWPCF-USUFYUJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.